molecular formula C20H25N3O6 B2544560 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide CAS No. 894035-40-6

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2544560
CAS No.: 894035-40-6
M. Wt: 403.435
InChI Key: WDZFNXXHQOSJMX-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzodioxin ring, a pyrrolidinone moiety, and a spirocyclic structure, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various reagents to introduce the pyrrolidinone and spirocyclic moieties. The reaction conditions often include the use of organic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzodioxin ring and the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while reduction of the pyrrolidinone moiety can produce pyrrolidine derivatives.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is unique due to its combination of a benzodioxin ring, a pyrrolidinone moiety, and a spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6/c24-18-11-14(13-23(18)15-1-2-16-17(12-15)27-8-7-26-16)21-19(25)22-5-3-20(4-6-22)28-9-10-29-20/h1-2,12,14H,3-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZFNXXHQOSJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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